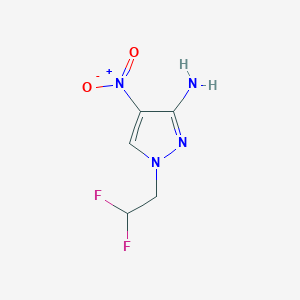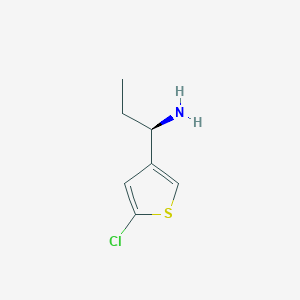![molecular formula C14H25FN4O B11743109 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11743109.png)
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is a complex organic compound that features a pyrazole ring substituted with ethyl, fluoro, and methyl groups, and a morpholine ring attached via a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves multi-step organic reactions. One common approach is to start with the pyrazole ring formation, followed by the introduction of the ethyl, fluoro, and methyl substituents. The morpholine ring is then attached via a propyl chain through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(piperidin-4-yl)propyl]amine
- [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(pyrrolidin-4-yl)propyl]amine
Uniqueness
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is unique due to the presence of both the pyrazole and morpholine rings, which confer specific chemical and biological properties. The combination of these rings with the ethyl, fluoro, and methyl substituents enhances its potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C14H25FN4O |
|---|---|
Poids moléculaire |
284.37 g/mol |
Nom IUPAC |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C14H25FN4O/c1-3-19-14(15)13(12(2)17-19)11-16-5-4-6-18-7-9-20-10-8-18/h16H,3-11H2,1-2H3 |
Clé InChI |
BKIPCURZLNHREV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)CNCCCN2CCOCC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


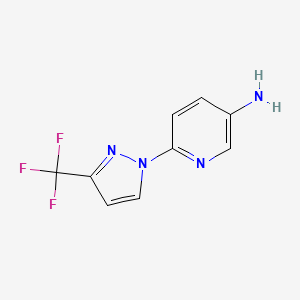

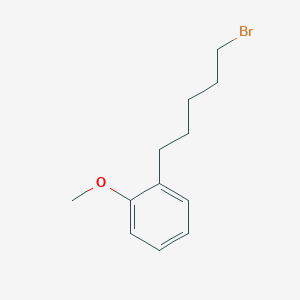
![Bicyclo[1.1.0]butan-1-ylmethanol](/img/structure/B11743047.png)
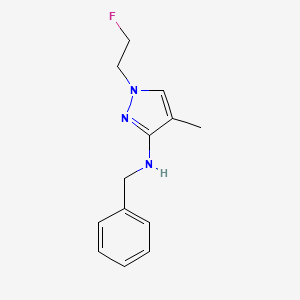
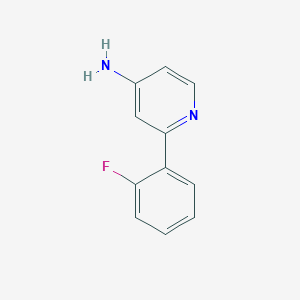
![4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11743068.png)
![N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11743072.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743079.png)
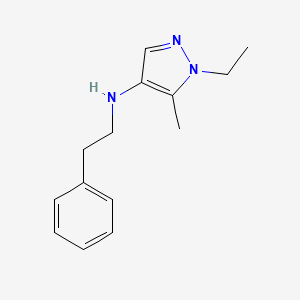

![3-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11743094.png)
